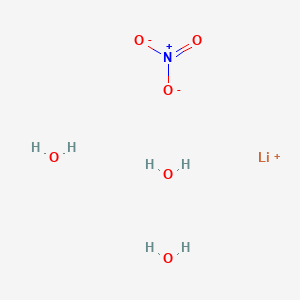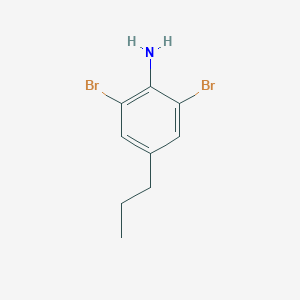
2,6-Dibromo-4-n-propylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-n-propylaniline is an organic compound with the molecular formula C₉H₁₁Br₂N and a molecular weight of 293.0 g/mol . It is a derivative of aniline, where two bromine atoms are substituted at the 2 and 6 positions, and a propyl group is attached at the 4 position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-n-propylaniline typically involves a multi-step process:
Friedel-Crafts Acylation:
Nitration and Reduction: The nitration of aniline followed by reduction to form the amine group.
Industrial Production Methods: Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of bromide-bromate salts in an aqueous acidic medium is a green process that minimizes the use of organic solvents .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-n-propylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amine group.
Common Reagents and Conditions:
Bromination: Bromine or bromide-bromate salts in an aqueous acidic medium.
Reduction: Clemmensen reduction for converting acyl groups to alkane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
2,6-Dibromo-4-n-propylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-n-propylaniline involves its interaction with various molecular targets. The bromine atoms and the amine group play crucial roles in its reactivity. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms direct the incoming electrophiles to specific positions on the aromatic ring .
Comparison with Similar Compounds
2,6-Dibromoaniline: Similar structure but lacks the propyl group.
4-n-Propylaniline: Similar structure but lacks the bromine atoms.
2,4,6-Tribromoaniline: Contains an additional bromine atom compared to 2,6-Dibromo-4-n-propylaniline.
Uniqueness: this compound is unique due to the presence of both bromine atoms and the propyl group, which confer distinct chemical properties and reactivity patterns. This combination allows for specific applications in research and industry that are not possible with the similar compounds listed above.
Properties
IUPAC Name |
2,6-dibromo-4-propylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2N/c1-2-3-6-4-7(10)9(12)8(11)5-6/h4-5H,2-3,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMCGFMOLUVBPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)Br)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379018 |
Source


|
| Record name | 2,6-dibromo-4-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10546-64-2 |
Source


|
| Record name | 2,6-Dibromo-4-propylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10546-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-dibromo-4-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
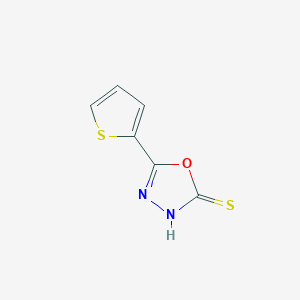

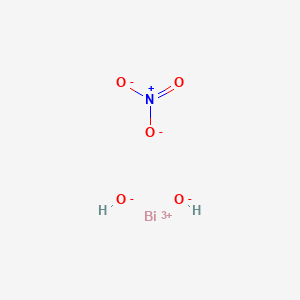
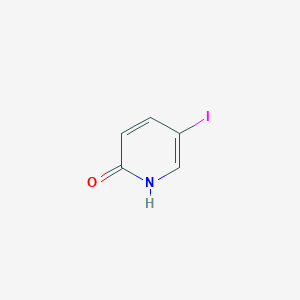



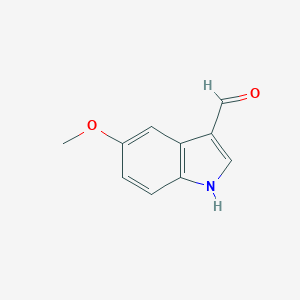
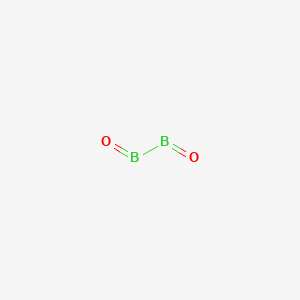
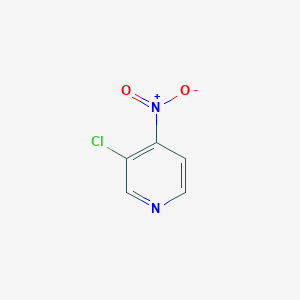

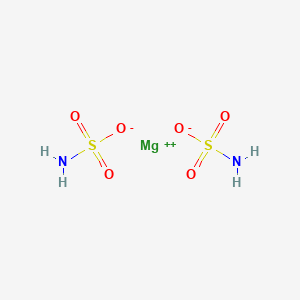
![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)
